molecular formula C27H26F3NO3 B299951 N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

货号 B299951
分子量: 469.5 g/mol
InChI 键: PFDUEQBRMQGZAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

作用机制

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide inhibits the activity of several kinases, including BTK, ITK, and TEC, by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit the growth and survival of cancer cells and to induce apoptosis. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide. In addition, N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the main advantages of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the activity of other cancer drugs, which could improve the efficacy of combination therapies. However, one of the limitations of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its potential toxicity, particularly in the hematopoietic system. This could limit its clinical use, particularly in patients with pre-existing hematological disorders.

未来方向

There are several future directions for the development of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide. One potential direction is the evaluation of its efficacy in clinical trials, particularly in patients with relapsed or refractory hematological malignancies. Another potential direction is the evaluation of its activity in combination with other cancer therapies, such as immune checkpoint inhibitors. Finally, there is a need for further studies to elucidate the mechanism of action of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide and to identify biomarkers that could be used to predict its efficacy in different types of cancer.

合成方法

The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)aniline to give the desired product. The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been reported in several research articles and is considered to be a straightforward process.

科学研究应用

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide. These findings suggest that N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has the potential to be used in combination with other cancer therapies to improve their efficacy.

属性

产品名称

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

分子式

C27H26F3NO3

分子量

469.5 g/mol

IUPAC 名称

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C27H26F3NO3/c1-33-24-10-6-5-9-22(24)26(32)31-23-17-20(27(28,29)30)13-16-25(23)34-21-14-11-19(12-15-21)18-7-3-2-4-8-18/h5-6,9-18H,2-4,7-8H2,1H3,(H,31,32)

InChI 键

PFDUEQBRMQGZAT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C4CCCCC4

规范 SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C4CCCCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。